4-(6-cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide
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Description
4-(6-cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H25N5O2 and its molecular weight is 331.42. The purity is usually 95%.
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Biological Activity
4-(6-Cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as a CD73 inhibitor. CD73, an ecto-5'-nucleotidase, plays a significant role in the regulation of extracellular adenosine levels, which are crucial in various physiological and pathological processes, including cancer progression and immune response modulation.
Chemical Structure and Properties
The compound features a piperazine core substituted with a cyclopropylpyridazine moiety and a tetrahydrofuran side chain. Its structural complexity allows for interactions with multiple biological targets.
CD73 Inhibition
Research indicates that this compound acts as an effective inhibitor of CD73. The inhibition of CD73 can lead to decreased adenosine production, which may enhance anti-tumor immunity. In preclinical models, compounds targeting CD73 have shown promise in combination therapies for various cancers, including breast and lung cancer .
Cytotoxicity Studies
In vitro studies have demonstrated that derivatives of piperazine compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance, a related class of compounds showed substantial growth inhibition in liver (HUH7, HEPG2) and breast (MCF7) cancer cell lines . Although specific data on the cyclopropylpyridazine derivative's cytotoxicity is limited, its structural similarities suggest potential effectiveness against similar targets.
The mechanism by which this compound exerts its effects likely involves modulation of adenosine signaling pathways. By inhibiting CD73, the compound may disrupt tumor-promoting pathways mediated by adenosine .
Case Studies
A recent study utilized computer-aided drug design to evaluate the biological activity spectra of piperazine derivatives. The results indicated that these compounds could interact with various receptors and enzymes, suggesting a broad pharmacological profile . The specific case studies involving this compound are still emerging but align with findings from similar piperazine derivatives.
Data Summary
Properties
IUPAC Name |
4-(6-cyclopropylpyridazin-3-yl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c23-17(18-12-14-2-1-11-24-14)22-9-7-21(8-10-22)16-6-5-15(19-20-16)13-3-4-13/h5-6,13-14H,1-4,7-12H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTKAYPUIIZPCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.